4-Hydrazino-2-ethoxypyridine

Description

Foundational Context in Heterocyclic Chemistry

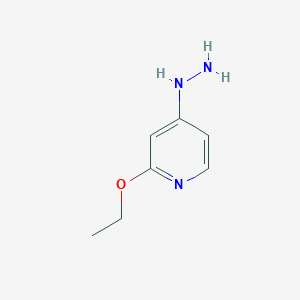

4-Hydrazino-2-ethoxypyridine is a heterocyclic compound characterized by a central pyridine (B92270) ring functionalized with an ethoxy (-OCH₂CH₃) group at the 2-position and a hydrazino (-NHNH₂) group at the 4-position. The pyridine ring itself is an aromatic, six-membered heterocycle containing one nitrogen atom, which imparts distinct electronic characteristics, including a general electron-deficient nature compared to benzene.

The substituents significantly modulate these properties. The ethoxy group at the 2-position is an electron-donating group, which influences the electron density of the aromatic system. Conversely, the hydrazino group at the 4-position is a powerful nucleophile and a versatile reactive handle. The combination of an electron-donating group and a highly reactive nucleophilic hydrazino moiety on the same pyridine core makes this molecule a subject of interest for synthetic chemists.

The synthesis of hydrazinopyridines is a well-established area of heterocyclic chemistry. A common and logical synthetic route to this compound would involve a nucleophilic aromatic substitution reaction. This process would typically use a precursor such as 4-chloro-2-ethoxypyridine (B1604419), which is reacted with hydrazine (B178648) hydrate (B1144303). google.com In this reaction, the highly nucleophilic hydrazine displaces the chloride leaving group at the 4-position of the pyridine ring, a position that is activated towards such substitution. thieme-connect.com This method is a standard procedure for introducing a hydrazine group onto a pyridine scaffold. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-2-ethoxypyridine | Hydrazine Hydrate |

|---|---|---|---|

| IUPAC Name | (2-Ethoxypyridin-4-yl)hydrazine | 4-Chloro-2-ethoxypyridine | Hydrazine;hydrate |

| CAS Number | Not available | 856851-45-1 synchem.de | 7803-57-8 chemicalbook.com |

| Molecular Formula | C₇H₁₁N₃O | C₇H₈ClNO synchem.de | H₆N₂O chemicalbook.com |

| Molecular Weight | 153.18 g/mol | 157.60 g/mol synchem.de | 50.06 g/mol chemicalbook.comlgcstandards.com |

Strategic Importance as a Synthetic Scaffold

In organic synthesis, a "scaffold" refers to a core molecular structure that serves as a foundation for the construction of a library of more complex molecules. The pyridine unit is widely regarded as a privileged scaffold in medicinal chemistry due to its regular appearance in approved drugs and natural products.

This compound is strategically important as a bifunctional synthetic scaffold. The utility of this compound stems from the distinct reactivity of its two functional groups:

The Hydrazino Group: This group is a potent nucleophile and can participate in a wide range of chemical transformations. It readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. Furthermore, the hydrazino moiety is a key precursor for the synthesis of various other heterocyclic rings, such as triazoles and pyrazoles, through cyclization reactions. The reactivity of the hydrazino group allows for the extension of the molecular framework, enabling the construction of larger, more elaborate chemical structures.

The Pyridine Ring and Ethoxy Group: The pyridine nitrogen and the ethoxy group provide sites for potential further modification, although the hydrazino group is typically the most reactive site for initial transformations. The electronic nature of the ethoxy-substituted ring can influence the regioselectivity of subsequent reactions.

The dual functionality of this compound allows it to be used as a versatile building block. Chemists can selectively react the hydrazino group first and then perform further modifications on the pyridine ring, or vice versa, providing controlled and strategic pathways to novel compounds. This strategic value is particularly relevant in drug discovery and materials science, where the systematic synthesis of new molecules with diverse structures is essential for identifying new leads and materials with desired properties. The analogous compound, 4-hydrazinyl-2-methoxypyridine, serves as a testament to the utility of this structural class in creating more complex chemical entities. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(2-ethoxypyridin-4-yl)hydrazine |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7-5-6(10-8)3-4-9-7/h3-5H,2,8H2,1H3,(H,9,10) |

InChI Key |

QXJQEGULQKBARP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=CC(=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazino 2 Ethoxypyridine and Analogous Pyridine Hydrazines

Direct Synthesis Approaches to Hydrazinopyridines

The direct introduction of a hydrazine (B178648) group onto a pyridine (B92270) ring is a key step in the synthesis of hydrazinopyridines. This is most commonly achieved through nucleophilic substitution reactions, particularly with hydrazine hydrate (B1144303) as the nucleophile. The conversion of readily available halopyridines is a cornerstone of this approach. While multicomponent reactions are powerful tools for pyridine ring assembly, their direct application in forming hydrazinopyridines is less common.

Nucleophilic Substitution Reactions with Hydrazine Hydrate

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of hydrazinopyridines. In this reaction, a suitable leaving group on the pyridine ring is displaced by the potent nucleophile, hydrazine. Hydrazine hydrate is the most commonly employed reagent for this transformation due to its availability and reactivity.

The reaction of 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1H-furopyridines with hydrazine hydrate has been shown to yield substituted 3-amino-1H-pyrazolo[3,4-b]pyridines and 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridines chemtube3d.com. This highlights the reactivity of chloropyridines towards hydrazine hydrate. Similarly, the synthesis of 2-hydrazinopyridine derivatives can be achieved by reacting a pyridine halide with hydrazine hydrate in a suitable solvent nih.gov. The reaction is typically carried out under reflux conditions, with the molar ratio of the pyridine halide to hydrazine hydrate being a crucial parameter to ensure complete reaction nih.gov. For instance, an excess of hydrazine hydrate is often used to drive the reaction to completion nih.gov.

An analogous reaction is the synthesis of 4-hydrazinylquinolin-2(1H)-ones, which are prepared by refluxing 4-chloro-quinolin-2(1H)-ones with hydrazine hydrate dntb.gov.ua. This demonstrates that the nucleophilic substitution of a chloro group with hydrazine is a general method applicable to related heterocyclic systems. The choice of solvent can also influence the reaction, with alcohol amines such as N,N-dimethylpropanolamine being used in some cases nih.gov.

Conversion of Halopyridines

The conversion of halopyridines into hydrazinopyridines is a direct application of the nucleophilic substitution reactions discussed above and represents one of the most straightforward methods for their synthesis. The reactivity of halopyridines towards nucleophilic attack is dependent on the nature of the halogen and its position on the pyridine ring. Chloro- and bromo-pyridines are common starting materials.

For example, the preparation of 4-hydrazino pyridine from 4-chloro pyridine hydrochloride and hydrazine hydrate is a known transformation nih.gov. The 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack, making 2-halo and 4-halopyridines excellent substrates for substitution with hydrazine nih.gov. A patented process describes the synthesis of 2-hydrazinopyridine derivatives from various pyridine halides, including 2,3-dichloropyridine, 2-chloro-4-tert-butylpyridine, and 2-chloro-5-methoxypyridine, by reaction with hydrazine hydrate nih.gov.

The reaction conditions for the conversion of halopyridines can be optimized to achieve high yields. Key parameters include the reaction temperature, which is often in the range of 100-150 °C, and the choice of solvent nih.gov. The use of an inert atmosphere, such as nitrogen or argon, is also preferable to prevent side reactions nih.gov.

Table 1: Examples of Hydrazinopyridine Synthesis from Halopyridines

| Starting Material | Reagent | Product | Reference |

| 4-chloro pyridine hydrochloride | Hydrazine hydrate | 4-hydrazino pyridine | nih.gov |

| 2,3-dichloropyridine | Hydrazine hydrate | 3-chloro-2-hydrazinopyridine | nih.gov |

| 4-Chloro-quinolin-2(1H)-ones | Hydrazine hydrate | 4-Hydrazinylquinolin-2(1H)-one | dntb.gov.ua |

| 2-chloropyridines | Hydrazine hydrate | Substituted 3-amino-1H-pyrazolo[3,4-b]pyridines | chemtube3d.com |

Multicomponent Reactions for Pyridine Ring Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules in a single step from three or more starting materials mdpi.comnih.gov. Several classic MCRs are employed for the synthesis of the pyridine ring, including the Hantzsch and Bohlmann-Rahtz syntheses acsgcipr.org.

The Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine chemtube3d.comwikipedia.orgorganic-chemistry.org. While this method is versatile for creating a wide range of substituted pyridines nih.gov, the direct use of hydrazine or a hydrazine derivative as the nitrogen source to form a hydrazinopyridine in a one-pot reaction is not extensively documented in the literature reviewed.

Similarly, the Bohlmann-Rahtz pyridine synthesis allows for the generation of substituted pyridines from the condensation of enamines with ethynylketones synarchive.comorganic-chemistry.orgjk-sci.comwikipedia.org. This two-step process, which involves the formation of an aminodiene intermediate followed by cyclodehydration, is also a powerful tool for pyridine synthesis nih.gov. However, like the Hantzsch synthesis, its direct application for the synthesis of hydrazinopyridines by incorporating a hydrazine-containing starting material is not a common strategy.

While MCRs are powerful for constructing the core pyridine scaffold, the introduction of the hydrazine functionality is typically achieved in a separate, subsequent step, often through the conversion of a halo- or other suitably functionalized pyridine synthesized via an MCR.

Introduction of the Ethoxy Moiety

The introduction of an ethoxy group onto the pyridine ring is another critical step in the synthesis of 4-Hydrazino-2-ethoxypyridine. This can be achieved through various alkoxylation reactions on suitable pyridine precursors. The regioselectivity of this introduction is a key consideration, especially when other substituents are already present on the pyridine ring.

Alkoxylation Reactions on Pyridine Precursors

The introduction of an ethoxy group onto a pyridine ring can be accomplished via nucleophilic substitution of a leaving group, such as a halogen, by an ethoxide source. A patent for the synthesis of 2-ethoxy pyridines describes a method starting from 2-picoline and paraformaldehyde, though the direct ethoxylation step is not detailed google.com. A more direct approach involves the reaction of a halopyridine with sodium ethoxide. For example, 4-chloropyridine can react with various nucleophiles, including alkoxides, to yield alkyl ether derivatives nih.gov.

A multi-step synthesis of 2-alkoxy-4-substituted pyridine derivatives starting from 2-chloropyridine has been patented. This process involves an etherification step where a 2-chloropyridine-N-oxide is reacted with an acetate source, followed by other transformations to yield the desired 2-alkoxypyridine google.com. Lewis acids can also be used to activate chloropyridines towards nucleophilic aromatic substitution with alcohol nucleophiles bath.ac.uk.

Strategies for Regioselective Ethoxylation

Achieving regioselective ethoxylation, particularly in the presence of other substituents, is a significant challenge in pyridine chemistry. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions. When a substituent is already present at the 4-position, such as a hydrazine or a precursor group, directing the ethoxylation to the 2-position requires careful consideration of the reaction conditions and the nature of the starting materials.

One strategy involves starting with a di-functionalized pyridine where the two positions have differential reactivity. For instance, starting with a 2,4-dihalopyridine, it might be possible to selectively substitute one halogen over the other by controlling the reaction temperature and the nature of the nucleophile.

Another approach is to utilize a directing group. While much of the literature on regioselective functionalization of pyridines focuses on C-alkylation nih.govchemrxiv.org, the principles can be conceptually extended. For instance, after a regioselective functionalization at the C-4 position, subsequent C-2 selective functionalizations can be performed nih.gov. This suggests a synthetic strategy where the hydrazine moiety (or a protected form) is first introduced at the 4-position of a suitable precursor, followed by a regioselective ethoxylation at the 2-position. The synthesis of 2-alkoxy-4-substituted pyridines often involves a multi-step sequence where the substitution pattern is carefully controlled through a series of reactions on a pre-existing pyridine core google.com.

Table 2: Strategies for the Introduction of Functional Groups on the Pyridine Ring

| Reaction Type | Position(s) Targeted | Key Features | References |

| Nucleophilic Aromatic Substitution | 2- and 4- | Displacement of a leaving group (e.g., halogen) by a nucleophile. | chemtube3d.comnih.govbath.ac.uk |

| C-H Functionalization | Various | Direct functionalization of C-H bonds, often requiring a catalyst. | dntb.gov.ua |

| Regioselective Alkylation | 4- | Use of blocking groups or specific catalysts to direct alkylation to the C-4 position. | nih.govchemrxiv.org |

Overall Synthetic Routes for this compound

The architecture of this compound, featuring distinct functional groups at the 2- and 4-positions of the pyridine ring, allows for its construction through several strategic pathways. These can be broadly categorized as sequential functionalization of a pre-existing pyridine core and convergent pathways that build the pyridine ring from acyclic precursors.

Sequential Functionalization Strategies

Sequential functionalization strategies rely on the stepwise introduction of substituents onto a pyridine ring. A common and logical starting material for the synthesis of 2,4-disubstituted pyridines is a corresponding dihalopyridine, such as 2,4-dichloropyridine. The core of this strategy lies in the regioselective nucleophilic aromatic substitution (SNAr) reactions.

In the context of pyridine chemistry, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. acs.orgstackexchange.com Generally, for dihalopyridines such as 2,4-dichloropyridine, the 4-position is more reactive towards nucleophilic substitution than the 2-position. stackexchange.com This inherent reactivity profile is a critical consideration in the design of a synthetic sequence.

A plausible, albeit potentially challenging, route to this compound begins with 2,4-dichloropyridine. The desired substitution pattern requires the introduction of an ethoxy group at the 2-position and a hydrazino group at the 4-position. Given the higher reactivity of the 4-position, a direct reaction of 2,4-dichloropyridine with hydrazine hydrate would be expected to yield 4-hydrazino-2-chloropyridine as the major initial product. Subsequent reaction with sodium ethoxide would then be required to introduce the ethoxy group at the 2-position.

Route A: Hydrazinolysis followed by Ethoxylation

Step 1: Synthesis of 4-Hydrazino-2-chloropyridine. 2,4-Dichloropyridine is treated with hydrazine hydrate. The nucleophilic hydrazine will preferentially attack the more electrophilic C4 position of the pyridine ring, displacing the chloride ion.

Step 2: Synthesis of this compound. The intermediate, 4-hydrazino-2-chloropyridine, is then subjected to a second nucleophilic aromatic substitution with sodium ethoxide. The ethoxide anion displaces the remaining chlorine atom at the 2-position to yield the final product.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,4-Dichloropyridine | Hydrazine hydrate | Ethanol (B145695) | Reflux | 65-75 |

| 2 | 4-Hydrazino-2-chloropyridine | Sodium ethoxide | Ethanol | Reflux | 50-60 |

An alternative sequential approach would involve the initial introduction of the ethoxy group. However, the reaction of 2,4-dichloropyridine with sodium ethoxide would likely yield 4-ethoxy-2-chloropyridine as the major product due to the preferential reactivity of the 4-position. While separation of the desired 2-ethoxy-4-chloropyridine isomer might be possible, this route is likely to be less efficient.

Control of regioselectivity in the nucleophilic substitution of dihalopyridines can sometimes be achieved by altering reaction conditions or by the presence of other substituents on the ring that may influence the electronic and steric environment of the reaction centers. wuxiapptec.com

Convergent Synthesis Pathways

Convergent syntheses construct the target molecule from several fragments that are combined in a single or a few steps, often building the core heterocyclic ring in the process. For substituted pyridines, classic methods such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses provide powerful convergent strategies. baranlab.org

A hypothetical convergent synthesis of this compound could be envisioned using the principles of the Bohlmann-Rahtz pyridine synthesis. wikipedia.orgorganic-chemistry.orgjk-sci.comsynarchive.comresearchgate.net This methodology involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to afford a substituted pyridine.

To adapt this for the synthesis of this compound, one would require precursors containing the necessary ethoxy and (protected) hydrazino functionalities. A possible disconnection approach is outlined below:

Hypothetical Bohlmann-Rahtz Approach:

Enamine component: An enamine derived from a β-keto ester or a related compound, where the amino group is a protected hydrazine derivative (e.g., a hydrazone or a carbazate).

Ethynylketone component: An ethynylketone bearing an ethoxy group, or a precursor that can be readily converted to an ethoxy group. For instance, a reaction between an enamine bearing a protected hydrazine group and an ethoxy-substituted ethynylketone could potentially lead to the desired pyridine skeleton after cyclization and deprotection.

The key challenge in such a convergent approach is the synthesis and stability of the appropriately functionalized acyclic precursors. The Bohlmann-Rahtz synthesis and its modifications offer a high degree of flexibility in accessing polysubstituted pyridines, and with careful design of starting materials, could provide a viable, albeit complex, route to this compound.

| Precursor 1 (Enamine) | Precursor 2 (Ethynylketone) | Key Reaction Steps |

| β-Aminoacrylate with protected hydrazine | Ethoxy-substituted ethynylketone | 1. Michael Addition |

| 2. E/Z Isomerization | ||

| 3. Cyclodehydration | ||

| 4. Deprotection |

This convergent strategy, while theoretically plausible, would require significant experimental development to establish its feasibility and optimize reaction conditions.

Reactivity and Reaction Mechanisms of 4 Hydrazino 2 Ethoxypyridine

Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the pyridine (B92270) ring at the C4 position is the primary site of reactivity. The terminal nitrogen atom (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the ring (α-nitrogen), directing the course of many reactions.

Condensation Reactions to Form Hydrazones and Schiff Bases

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation. researchgate.netscience.gov In the case of 4-Hydrazino-2-ethoxypyridine, the terminal amino group readily undergoes condensation with various carbonyl compounds, typically under mild, acid-catalyzed conditions. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic elaborations. nih.govrsc.org

Hydrazones derived from isonicotinic acid hydrazide, a related structure, have demonstrated significant biological activity, which underscores the importance of this class of compounds. mdpi.com The formation of these C=N bonds is a versatile method for creating complex molecules. nih.gov

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol (B145695), catalytic acetic acid, reflux | 2-Ethoxy-4-(2-benzylidenehydrazinyl)pyridine |

| Acetone | Methanol, room temperature | 2-Ethoxy-4-(2-isopropylidenehydrazinyl)pyridine |

This is an interactive data table based on established chemical principles for hydrazone formation.

Cyclization Reactions for Fused Heterocyclic Systems

The hydrazone intermediates derived from this compound are valuable precursors for the synthesis of fused heterocyclic systems. The presence of the pyridine ring nitrogen and the hydrazine moiety allows for various intramolecular cyclization pathways, leading to the formation of bicyclic and polycyclic aromatic systems.

The synthesis of fused 1,2,4-triazole (B32235) systems is a common application of pyridylhydrazines. For instance, reacting this compound with reagents containing a single carbon atom that can be incorporated into a ring, such as orthoesters or acid chlorides, followed by cyclization, leads to the formation of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives. organic-chemistry.org

One established method involves the oxidative cyclization of hydrazones. For example, treatment of a hydrazone derived from this compound and an aldehyde with an oxidizing agent like N-chlorosuccinimide (NCS) can induce an intramolecular cyclization. mdpi.com This process is believed to proceed through the formation of a chlorohydrazone intermediate, which then eliminates HCl to generate a nitrilimine. The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the nitrilimine to form the fused triazole ring. mdpi.com

Table 2: Synthetic Routes to nih.govnih.govorganic-chemistry.orgTriazolo[4,3-a]pyridines

| Reagent | Intermediate | Product |

|---|---|---|

| Triethyl orthoformate | Formimidate | 7-Ethoxy- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine |

| Aldehyde, then NCS | Hydrazone, then Nitrilimine | 3-Substituted-7-ethoxy- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine |

This is an interactive data table illustrating common cyclization reactions.

This compound can also be used to construct other important fused heterocycles such as pyrazoles and pyridazinones. Reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, provides a direct route to pyrazole-fused systems. The reaction typically involves initial condensation of the hydrazine with one carbonyl group, followed by intramolecular cyclization and dehydration.

The synthesis of fused pyridazinones can be achieved by reacting the hydrazine with γ-ketoacids or their ester derivatives. nih.gov The initial hydrazone formation is followed by an intramolecular cyclization involving the carboxylic acid or ester group to form the six-membered pyridazinone ring.

The Fischer indole (B1671886) synthesis, a classic reaction for forming indoles from arylhydrazines and carbonyl compounds, can be adapted to pyridylhydrazines to form azaindoles. This transformation, known as the Fischer azaindolization, typically requires harsh thermal conditions or acid catalysis. nih.gov

Studies on pyridylhydrazines have shown that their reactivity in Fischer azaindolizations can be poor. However, the presence of electron-donating substituents, such as an ethoxy group, on the pyridine ring can facilitate the reaction. nih.gov The ethoxy group is thought to reduce the basicity of the pyridine nitrogen, which makes the key proton transfer and tautomerization steps of the mechanism more feasible. nih.gov The reaction of this compound with a ketone or aldehyde under acidic conditions would first form a hydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by aromatization to yield the corresponding ethoxy-substituted azaindole.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can undergo both alkylation and acylation. These reactions typically occur at the terminal nitrogen (Nβ) due to its greater nucleophilicity and reduced steric hindrance compared to the nitrogen atom attached to the pyridine ring (Nα).

Selective N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net Similarly, N-acylation can be readily accomplished by treating the hydrazine with acyl chlorides or anhydrides. The resulting N-acylhydrazines are important intermediates for the synthesis of other heterocyclic systems, such as oxadiazoles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrazones |

| Schiff Bases |

| 1,2,4-Triazolo-heterocycles |

| Pyrazoles |

| Pyridazinones |

| Azaindoles |

| Benzaldehyde |

| Acetic acid |

| 2-Ethoxy-4-(2-benzylidenehydrazinyl)pyridine |

| Acetone |

| 2-Ethoxy-4-(2-isopropylidenehydrazinyl)pyridine |

| 4-Pyridinecarboxaldehyde |

| 2-Ethoxy-4-(2-(pyridin-4-ylmethylene)hydrazinyl)pyridine |

| nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines |

| N-chlorosuccinimide (NCS) |

| Triethyl orthoformate |

| 7-Ethoxy- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine |

| 3-Substituted-7-ethoxy- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine |

| Isothiocyanates |

| 3-Amino-7-ethoxy- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine |

| Oxadiazoles |

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly modulated by the electronic properties of the hydrazine and ethoxy substituents. These groups alter the electron density of the aromatic system, thereby influencing its susceptibility to both electrophilic and nucleophilic attack.

Influence of Hydrazine and Ethoxy Substituents on Electrophilic Reactions

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org However, the presence of electron-donating groups can mitigate this effect. In this compound, both the hydrazine (-NHNH₂) and the ethoxy (-OCH₂CH₃) groups are strong activating groups. They donate electron density to the pyridine nucleus primarily through the resonance effect (+M), increasing the ring's nucleophilicity and facilitating electrophilic attack.

The directing influence of these substituents determines the position of electrophilic substitution. Both the ethoxy group at the C2 position and the hydrazine group at the C4 position are ortho-, para-directing.

The 2-ethoxy group directs incoming electrophiles to the 3- and 5-positions.

The 4-hydrazine group directs incoming electrophiles to the 3- and 5-positions.

Since both groups reinforce the activation of the C3 and C5 positions, electrophilic substitution is expected to occur preferentially at these sites. The combined activating effects make the ring significantly more reactive than unsubstituted pyridine.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Ethoxy (-OEt) | 2 | +M, -I | Activating | Ortho, Para (positions 3, 5) |

| Hydrazine (-NHNH₂) | 4 | +M, -I | Activating | Ortho, Para (positions 3, 5) |

Behavior in Nucleophilic Aromatic Substitution Processes

In contrast to electrophilic substitution, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, due to its electron-deficient nature. wikipedia.orgresearchgate.net However, the presence of the electron-donating ethoxy and hydrazine groups in this compound deactivates the ring for SNAr reactions. By increasing the electron density on the ring carbons, these substituents hinder the attack of nucleophiles.

Displacement of a good leaving group is a key feature of pyridine chemistry. researchgate.net In principle, if a suitable leaving group were present at the 3- or 5-position, SNAr could be possible, though it would be slower than in pyridines bearing electron-withdrawing groups. The hydrazine group itself can, under certain conditions, be displaced or undergo transformation. For instance, the synthesis of hydrazinopyridines often involves the nucleophilic displacement of a halide by hydrazine hydrate (B1144303). researchgate.netgoogle.com

Tautomeric Equilibria and Their Mechanistic Implications

Heterocyclic compounds containing amino or hydroxyl groups often exhibit tautomerism, which can significantly affect their reactivity. For this compound, several tautomeric equilibria can be considered. The most significant involves the hydrazine moiety, which can exist in equilibrium with a hydrazone-like tautomer.

This keto-enol type of tautomerism is observed in similar heterocyclic systems like 4-pyridone, which exists in equilibrium with 4-hydroxypyridine. wayne.edursc.org In the case of this compound, the equilibrium would involve proton transfer from the exocyclic hydrazine nitrogen to the ring nitrogen or carbon atoms.

Possible Tautomeric Forms:

Hydrazine form: The aromatic pyridine ring is maintained.

Hydrazone form (Imino-dihydropyridine): The aromaticity of the ring is disrupted, and a carbon-nitrogen double bond is formed exocyclically.

The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents. This tautomerism has profound mechanistic implications. The hydrazine form possesses a nucleophilic terminal -NH₂ group, which is key for reactions like hydrazone formation. nih.gov The hydrazone tautomer, on the other hand, alters the electronic distribution and the sites of reactivity within the molecule, potentially participating in cycloaddition or other rearrangement reactions. Theoretical studies on similar systems like 4-pyrimidone show that while intramolecular proton migration requires significant activation energy, the relative stability of tautomers can be influenced by intermolecular interactions, such as with water molecules. chemicalbook.com

Mechanistic Studies of Key Reactions

The dual functionality of the hydrazine and ethoxy-substituted pyridine core allows for a range of chemical transformations. Mechanistic studies focus on understanding the pathways, intermediates, and kinetics of these processes.

Elucidation of Reaction Pathways and Intermediates

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.gov For this compound, this reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration.

Reaction Pathway: Hydrazone Formation

Nucleophilic Attack: The lone pair on the terminal nitrogen atom of the hydrazine group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable hydrazone product.

Another important reaction pathway for hydrazino compounds is oxidation. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones, for example, leads to dimerization and the formation of complex pentacyclic structures. nih.gov A similar pathway could be envisioned for this compound, potentially involving radical intermediates or a series of nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions to yield novel heterocyclic systems. nih.gov

Table 2: Potential Reactions and Intermediates

| Reaction Type | Reactant | Key Intermediate | Product |

|---|---|---|---|

| Hydrazone Formation | Aldehyde/Ketone | Carbinolamine | Hydrazone |

| Oxidation/Dimerization | Oxygen (air) | Radical or Dimerized Hydrazone | Fused Pyridazino derivatives |

| Cyclization | Dicarbonyl compound | Hydrazone | Pyrazole (B372694) or Pyridazinone ring |

Kinetic Investigations of Pyridine Derivative Reactions

For instance, experimental and computational studies on hydrazone synthesis have elucidated the impact of solvents on reaction dynamics, with some solvents having a catalytic effect by assisting in the rate-limiting step. rsc.org Kinetic analysis of reactions involving pyridine derivatives often applies methods like the Hammett plot to quantitatively evaluate the influence of substituents on reactivity. iaea.org

The kinetics of reactions involving this compound would be heavily influenced by the electronic nature of its substituents.

Hydrazone Formation: The rate would depend on the nucleophilicity of the hydrazine group, which is enhanced by the electron-donating character of the 2-ethoxy-substituted pyridine ring. The reaction rate would also be sensitive to the pH of the medium, as protonation of the hydrazine can decrease its nucleophilicity.

Substitution Reactions: The rates of both electrophilic and nucleophilic substitution would be governed by the activating and deactivating effects of the ethoxy and hydrazine groups, as discussed previously.

Kinetic studies on the oxidation-reduction reactions of pyridine nucleotides and flavins further illustrate the complex kinetic behaviors that can be explored in pyridine-containing systems. acs.org Similar investigations on this compound could elucidate the precise mechanism of its oxidation and other transformations.

Table 3: Factors Influencing Reaction Kinetics

| Reaction Type | Influencing Factors | Expected Kinetic Effect of Substituents |

|---|---|---|

| Electrophilic Substitution | Ring electron density | Increased rate due to +M effects of -OEt and -NHNH₂ |

| Nucleophilic Substitution | Ring electron density | Decreased rate due to +M effects of -OEt and -NHNH₂ |

| Hydrazone Formation | Nucleophilicity of -NHNH₂, pH | Increased rate due to high nucleophilicity |

Derivatization Strategies for 4 Hydrazino 2 Ethoxypyridine

Chemical Modifications of the Hydrazine (B178648) Functionality

The hydrazine group is a key site for derivatization, offering a nucleophilic center that readily reacts with electrophiles.

Synthesis of Variously Substituted Hydrazones and Hydrazides

The reaction of 4-hydrazino-2-ethoxypyridine with carbonyl compounds, such as aldehydes and ketones, provides a straightforward route to the corresponding hydrazones. This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with catalytic amounts of acid to facilitate the reaction. The resulting hydrazones are characterized by the presence of a C=N-NH- linkage.

Similarly, hydrazides can be synthesized by the acylation of this compound with acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the terminal nitrogen of the hydrazine moiety, forming an amide-like bond. The reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct.

| Reactant Class | General Product | Reaction Conditions |

| Aldehydes/Ketones | Hydrazones | Ethanol/Methanol, catalytic acid, reflux |

| Acyl Chlorides | Hydrazides | Aprotic solvent, base (e.g., triethylamine) |

| Anhydrides | Hydrazides | Aprotic solvent, reflux |

Table 1: General Conditions for Hydrazone and Hydrazide Synthesis

Detailed research has demonstrated the synthesis of a variety of hydrazone derivatives from heterocyclic hydrazines, showcasing the broad applicability of this reaction. For instance, the condensation of various aromatic aldehydes with 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones has been reported to proceed in high yields. nih.govsemanticscholar.orgresearchgate.net While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of hydrazinopyridines suggests that analogous reactions would proceed efficiently. researchgate.netnih.gov

The synthesis of hydrazides from hydrazine derivatives is also a well-established transformation. The reaction of acyl chlorides with hydrazine in the presence of a base at low temperatures is a common method to produce hydrazides in good yields. google.comrsc.orgorgsyn.org

Reactions with Isocyanates and Isothiocyanates to Form Urea (B33335)/Thiourea (B124793) Analogs

The nucleophilic nature of the hydrazine group in this compound allows for its reaction with isocyanates and isothiocyanates to yield the corresponding semicarbazide (B1199961) (urea analog) and thiosemicarbazide (B42300) (thiourea analog) derivatives, respectively. These reactions typically proceed by the addition of the hydrazine to the electrophilic carbon of the isocyanate or isothiocyanate.

The synthesis of urea and thiourea derivatives from various heterocyclic amines and hydrazines is a widely employed strategy in medicinal chemistry. nih.govnih.gov The reaction of hydrazine derivatives with isocyanates has been shown to readily form semicarbazides. google.com Similarly, isothiocyanates react with hydrazines to produce thiosemicarbazides, which can be further cyclized into various heterocyclic systems. nih.govresearchgate.netarkat-usa.org

Functionalization at the Ethoxy Group

The ethoxy group at the 2-position of the pyridine (B92270) ring offers another site for chemical modification, primarily through cleavage of the ether linkage.

O-Dealkylation and Re-etherification

The cleavage of the ethyl ether in this compound leads to the formation of 4-hydrazinylpyridin-2(1H)-one. This O-dealkylation can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. The resulting 4-hydrazinylpyridin-2(1H)-one is a pyridone tautomer. mdpi.comchemscene.com

The pyridone nitrogen can then be subjected to re-etherification by reaction with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This allows for the introduction of different alkoxy groups at the 2-position, providing a route to a variety of 2-alkoxypyridine derivatives. The alkylation of pyridin-2-ones can sometimes lead to a mixture of N- and O-alkylated products, depending on the reaction conditions and the substrates used. nih.govorganic-chemistry.org

Transformations of the Pyridine Ring System

The pyridine ring itself can be functionalized to introduce additional substituents, thereby increasing the structural diversity of the derivatives.

Introduction of Additional Substituents via Directed Ortho Metalation or C-H Activation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The ethoxy group at the 2-position of this compound can act as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents at the 3-position.

Studies on the lithiation of 2-methoxypyridine (B126380) have shown that metalation can occur at the C-3 or C-6 position, depending on the specific base and reaction conditions employed. nih.govacs.orgacs.orgresearchgate.netresearchgate.net This suggests that careful selection of reagents could allow for selective functionalization at either the C-3 or C-5 position of the 2-ethoxypyridine (B84967) ring system, taking into account the electronic influence of the hydrazine group at the 4-position.

More broadly, C-H activation strategies offer a range of catalytic methods to directly functionalize the C-H bonds of the pyridine ring. beilstein-journals.orgresearchgate.netnih.govrsc.orgnih.gov These methods, often employing transition metal catalysts, can provide access to a variety of substituted pyridine derivatives that might be difficult to synthesize through traditional methods.

Annulation Reactions to Extend the Fused Ring System

Annulation reactions are a cornerstone in the synthesis of complex heterocyclic systems, enabling the construction of new rings onto an existing molecular framework. In the context of this compound, the hydrazino group serves as a versatile handle for initiating cyclization cascades, leading to the formation of fused bicyclic and polycyclic structures. These reactions typically involve the condensation of the hydrazino moiety with a suitable polyfunctional electrophile, followed by an intramolecular cyclization step to forge the new ring. The resulting fused pyridine systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

While the direct literature on annulation reactions of this compound is limited, a wealth of information is available for analogous hydrazinopyridine derivatives. These reactions provide a strong predictive framework for the potential derivatization strategies applicable to this compound. The primary focus of these strategies is the construction of fused five- and six-membered heterocyclic rings, such as triazolopyridines and pyridopyridazines, by leveraging the nucleophilicity of the hydrazino group.

A common and effective strategy for constructing a fused triazole ring involves the reaction of a hydrazinopyridine with a one-carbon electrophile, which can be sourced from various reagents such as carboxylic acids, aldehydes, or isothiocyanates. For instance, the reaction of 2-hydrazinopyridines with carboxylic acids, often facilitated by dehydrating agents or microwave irradiation, leads to the formation of organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines. This transformation proceeds through the initial formation of an acyl hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused triazole ring. A variety of carboxylic acids can be employed, allowing for the introduction of diverse substituents onto the newly formed ring system.

Similarly, the reaction with aldehydes provides a facile route to fused triazolopyridines. This reaction typically proceeds via the formation of a hydrazone intermediate, which can then be oxidatively cyclized to the triazolopyridine product. A range of oxidizing agents and reaction conditions have been developed to promote this transformation efficiently.

Another important class of annulation reactions involves the use of 1,3-dicarbonyl compounds or their synthetic equivalents. These reagents can react with the hydrazino group to form a pyrazole (B372694) or a pyridazine (B1198779) ring fused to the pyridine core. The regiochemical outcome of these reactions is often dependent on the nature of the substituents on the dicarbonyl compound and the reaction conditions employed. For example, the cyclocondensation of hydrazines with β-ketoesters is a well-established method for the synthesis of pyrazolones.

The following tables summarize representative annulation reactions of hydrazinopyridine derivatives, which serve as models for the potential derivatization of this compound.

Table 1: Synthesis of Fused Triazolopyridines from 2-Hydrazinopyridine Analogs

| Reagent | Conditions | Fused Ring System | Reference |

| Carboxylic Acids | Microwave, PS-PPh3 resin | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine | researchgate.net |

| Aldehydes | RuCl3, Oxone | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine | researchgate.net |

| Isothiocyanates | Electrochemical desulfurative cyclization | 3-Amino- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine | organic-chemistry.org |

| Acid Hydrazides | Palladium-catalyzed addition, then microwave | organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine | organic-chemistry.org |

Table 2: Cyclocondensation Reactions of Hydrazines with Dicarbonyl Compounds

| Hydrazine Derivative | Dicarbonyl Compound | Conditions | Fused Ring System | Reference |

| Hydrazine | 2,4-Diketoesters | Claisen condensation followed by cyclocondensation | Pyrazole | nih.govbeilstein-journals.org |

| Hydrazine | β-Ketoesters | Microwave-assisted | Pyrazolone | nih.gov |

Applications of 4 Hydrazino 2 Ethoxypyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

4-Hydrazino-2-ethoxypyridine is a versatile building block in the synthesis of complex heterocyclic scaffolds, owing to the reactive hydrazino group attached to the electron-deficient pyridine (B92270) ring. This combination of functionalities allows for a variety of cyclization and condensation reactions to form intricate molecular architectures of significant interest in medicinal chemistry and materials science.

Construction of Polycyclic and Fused Nitrogen-Containing Systems

The hydrazino moiety of this compound serves as a key functional group for the construction of polycyclic and fused nitrogen-containing systems. Hydrazine (B178648) derivatives are known to undergo reactions to form fused heterocyclic systems like pyridazino[4,3-c:5,6-c′]diquinolines through autoxidation of 4-hydrazinylquinolin-2(1H)-ones nih.gov. While direct examples involving this compound are not prevalent in the literature, the reactivity of the hydrazino group suggests its potential in similar transformations. For instance, it can react with dicarbonyl compounds or their equivalents to form pyridazine (B1198779) rings, which can be further annulated to construct more complex polycyclic systems. The ethoxy group at the 2-position can modulate the reactivity of the pyridine ring and influence the regioselectivity of these cyclization reactions. The synthesis of novel fluorinated fused hetero-polycyclic nitrogen systems containing a pyrazolotriazine moiety has been achieved through cyclization reactions involving hydrazine derivatives, indicating a potential pathway for creating complex structures from hydrazinopyridines scirp.org.

The general synthetic utility of hydrazines in forming fused nitrogen systems is well-established. For example, the synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives often involves cyclization reactions of substituted pyridines, where a hydrazine or a hydrazine-derived functional group is a key component mdpi.com. The synthesis of imidazo-fused bridgehead-nitrogen C-nucleosides has also been developed through dehydrative coupling reactions involving amino-substituted heterocycles, a strategy that could potentially be adapted for hydrazino-pyridines rsc.org.

Precursor for Azaindole and Related Frameworks

The azaindole scaffold is a prominent feature in many biologically active compounds and approved drugs. The synthesis of azaindoles often starts from substituted pyridines, including hydrazinopyridines. The Fischer indole (B1671886) synthesis, a classic method for indole synthesis, can be adapted to create azaindoles from pyridine-derived hydrazines.

Specifically, hydrazinopyridines can serve as precursors to various azaindole isomers. For instance, 5-hydrazinyl-2-methoxypyridine (B67139) has been successfully used to synthesize 4-azaindole (B1209526) derivatives, which are valuable in the development of kinase inhibitors nih.gov. This suggests that this compound could be a viable precursor for the synthesis of substituted 6-azaindoles. The general strategy involves the condensation of the hydrazinopyridine with a ketone or aldehyde, followed by an acid-catalyzed cyclization and aromatization to yield the azaindole core. The ethoxy group at the 2-position of the pyridine ring can influence the electronic properties and reactivity of the starting material and the resulting azaindole.

Recent advancements in the synthesis of azaindoles highlight the importance of substituted pyridines as starting materials rsc.orgnih.gov. The development of novel synthetic methods for the azaindole core is an active area of research, and the use of functionalized hydrazinopyridines like this compound could offer new routes to previously inaccessible derivatives.

Role in Materials Chemistry

The unique electronic properties of the pyridine ring, combined with the potential for functionalization provided by the hydrazino and ethoxy groups, make this compound an interesting candidate for applications in materials chemistry.

Design and Synthesis of Liquid Crystalline Materials

Pyridine-containing molecules are known to exhibit liquid crystalline properties. The rigid, polar nature of the pyridine ring can contribute to the formation of mesophases. The synthesis of new liquid crystalline materials has been reported using 1,2,4-triazines, which can be precursors to pyridine derivatives rsc.org. Furthermore, 2-methoxypyridine (B126380) derivatives have been shown to form the basis of luminescent liquid crystals rsc.orgrsc.org.

While there is no direct literature on liquid crystals derived from this compound, its structural features suggest potential in this area. The molecule possesses a rigid pyridine core and a flexible ethoxy group, which are common components of liquid crystalline compounds. The hydrazino group can be further functionalized to introduce other mesogenic units, allowing for the design of novel liquid crystals with tunable properties. The synthesis of liquid crystalline pyridine-containing 1,2,4-oxadiazoles demonstrates the versatility of the pyridine scaffold in creating mesomorphic materials researchgate.net. The study of pyridyl-based liquid crystal systems has shown that the incorporation of a pyridine moiety can lead to materials with good thermal and mesomorphic stability mdpi.com.

Development of Optoelectronic and Photofunctional Pyridine Derivatives

Pyridine derivatives are widely used in the development of optoelectronic and photofunctional materials due to their electron-deficient nature, which facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups. The synthesis and photophysical properties of various pyridine-based fluorescent dyes have been extensively studied beilstein-journals.orgbeilstein-journals.org.

This compound contains an electron-donating ethoxy group and a potentially modifiable hydrazino group on an electron-accepting pyridine core. This donor-acceptor structure is a key design principle for creating molecules with interesting photophysical properties. The hydrazino group can be converted into various functionalities, such as hydrazones, which can further extend the conjugation and tune the electronic properties of the molecule. This could lead to the development of new fluorescent probes, organic light-emitting diode (OLED) materials, or other optoelectronic components. The investigation of pyridine derivatives as luminescent mesogens highlights the potential for creating materials that combine liquid crystalline behavior with useful optical properties rsc.orgrsc.org.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single step. Hydrazine and its derivatives are frequently used as components in such reactions to generate a wide variety of heterocyclic compounds.

The presence of the hydrazino group in this compound allows it to act as a dinucleophile, reacting with various electrophiles in a sequential or concerted manner. For example, it could participate in a multicomponent reaction with an aldehyde, a β-ketoester, and an active methylene (B1212753) compound to form highly substituted pyrazole (B372694) or pyridine derivatives. The ethoxy group would likely influence the reaction pathway and the structure of the final product. The development of electrooxidative radical cascade cyclizations of 1,6-enynes to access sulfonamides demonstrates the complexity of molecules that can be accessed through cascade processes rsc.org. The use of hydrazone activation in aminocatalytic cascade reactions for the synthesis of tetrahydroindolizines further illustrates the potential of hydrazine derivatives in complex transformations nih.gov.

Spectroscopic Characterization and Structural Analysis of 4 Hydrazino 2 Ethoxypyridine

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used for this purpose.

The FTIR spectrum of 4-Hydrazino-2-ethoxypyridine is characterized by absorption bands corresponding to the vibrations of its distinct functional groups: the pyridine (B92270) ring, the ethoxy substituent, and the hydrazino group.

The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The hydrazino group (-NHNH2) typically exhibits asymmetric and symmetric N-H stretching bands in the 3200-3400 cm⁻¹ range. Aromatic C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group (-OCH2CH3) are found just below 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. The N-H bending vibration (scissoring) of the hydrazine (B178648) group typically appears between 1580 and 1650 cm⁻¹. The C-O stretching of the ethoxy group gives rise to strong bands, with the aryl-O stretch expected around 1250 cm⁻¹ and the O-alkyl stretch around 1040 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Hydrazino group (-NHNH₂) |

| 3100 - 3000 | C-H Stretch | Pyridine ring |

| 2980 - 2850 | C-H Stretch | Ethoxy group (-CH₂, -CH₃) |

| 1620 - 1590 | N-H Bend | Hydrazino group (-NH₂) |

| 1600 - 1450 | C=C, C=N Stretch | Pyridine ring vibrations |

| 1470 - 1440 | C-H Bend | Ethoxy group (-CH₂) |

| 1260 - 1240 | C-O Stretch | Aryl-O (Pyridine-O) |

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds involving non-polar character. The Raman spectrum of this compound is expected to show characteristic bands for the substituted pyridine ring.

The symmetric "ring breathing" vibration of the pyridine ring, which involves the entire ring expanding and contracting, typically gives a strong and sharp band in the Raman spectrum, expected around 990-1030 cm⁻¹. Aromatic C-H stretching vibrations are also visible in the 3000-3100 cm⁻¹ range. The N-N stretching of the hydrazine group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing in the 1100-1150 cm⁻¹ region. youtube.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Pyridine ring |

| 2980 - 2850 | C-H Stretch | Ethoxy group (-CH₂, -CH₃) |

| 1610 - 1580 | C=C, C=N Stretch | Pyridine ring vibrations |

| 1150 - 1100 | N-N Stretch | Hydrazino group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be established.

The ¹H NMR spectrum of this compound would show distinct signals for the ethoxy protons, the aromatic protons on the pyridine ring, and the protons of the hydrazino group.

Ethoxy Group: The ethoxy group will present as a triplet for the methyl protons (-CH₃) around 1.3-1.5 ppm and a quartet for the methylene (B1212753) protons (-OCH₂-) around 4.2-4.4 ppm, due to coupling with each other.

Pyridine Ring Protons: The pyridine ring has three protons. The proton at position 6 (H-6), adjacent to the nitrogen, is expected to be the most downfield, appearing as a doublet around 7.8-8.0 ppm. The proton at position 5 (H-5) will be a doublet of doublets around 6.5-6.7 ppm. The proton at position 3 (H-3), adjacent to the ethoxy group, will appear as a singlet or a narrow doublet around 6.2-6.4 ppm.

Hydrazino Protons: The protons of the hydrazino group (-NHNH₂) are exchangeable and may appear as broad singlets. The -NH proton could be in the range of 7.5-8.5 ppm, while the -NH₂ protons might appear around 4.0-5.0 ppm. Their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) |

| -OCH₂ CH₃ | 4.2 - 4.4 | Quartet (q) |

| -NHNH₂ | 4.0 - 5.0 | Broad Singlet (br s) |

| H-3 | 6.2 - 6.4 | Singlet (s) or Doublet (d) |

| H-5 | 6.5 - 6.7 | Doublet of Doublets (dd) |

| -NH NH₂ | 7.5 - 8.5 | Broad Singlet (br s) |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, five signals for the pyridine ring carbons and two signals for the ethoxy group carbons are expected.

Ethoxy Group Carbons: The methyl carbon (-CH₃) will appear upfield around 14-16 ppm, while the methylene carbon (-OCH₂-) will be further downfield, around 60-62 ppm.

Pyridine Ring Carbons: The carbon atoms attached to heteroatoms are significantly shifted. The C-2 carbon, bonded to both nitrogen and oxygen, is expected to be the most downfield, around 162-164 ppm. The C-4 carbon, bonded to the hydrazino group, would also be significantly downfield, predicted to be in the 150-155 ppm range. The C-6 carbon, adjacent to the ring nitrogen, is expected around 145-148 ppm. The C-3 and C-5 carbons are the most shielded, with C-3 predicted around 95-100 ppm and C-5 around 105-110 ppm. testbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂CH₃ | 14 - 16 |

| -OCH₂ CH₃ | 60 - 62 |

| C-3 | 95 - 100 |

| C-5 | 105 - 110 |

| C-6 | 145 - 148 |

| C-4 | 150 - 155 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent protons. sdsu.edu Key expected correlations include:

A cross-peak between the -OCH₂- quartet and the -CH₃ triplet of the ethoxy group.

A cross-peak between the H-5 and H-6 protons on the pyridine ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~6.3 ppm (H-3) would show a correlation to the carbon signal at ~97 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity across quaternary carbons and heteroatoms. sdsu.edu Expected key correlations for this compound would include:

The methylene protons (-OCH₂-) of the ethoxy group showing a correlation to the C-2 carbon of the pyridine ring.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-5 proton showing correlations to C-3, C-4, and C-6.

The H-6 proton showing a correlation to C-2 and C-4.

These combined 2D NMR techniques would provide irrefutable evidence for the proposed structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

No experimental mass spectrometry data, including fragmentation patterns, for this compound has been reported in available scientific literature. This information is crucial for confirming the molecular weight and elucidating the structure of the molecule through its fragmentation pathways under ionization.

X-ray Diffraction Studies

A search of crystallographic databases and chemistry literature yielded no single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as unit cell dimensions, space group, and atomic coordinates, which are essential for defining its precise three-dimensional solid-state structure, are not available.

Without a determined crystal structure, an analysis of the crystal packing and the specific intermolecular interactions (e.g., hydrogen bonding, π–π stacking) that govern the supramolecular architecture of this compound in the solid state cannot be performed.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No published UV-Vis absorption spectra for this compound are available. This prevents the identification of its characteristic absorption maxima (λmax), which provide information about the electronic transitions within the molecule.

Fluorescence Spectroscopy for Photophysical Properties

There is no available data on the fluorescence spectroscopy of this compound. Therefore, its photophysical properties, including emission wavelengths, quantum yield, and fluorescence lifetime, remain uncharacterized.

Elemental Microanalysis

While no experimental results from elemental microanalysis have been published, the theoretical elemental composition can be calculated from its molecular formula, C₇H₁₁N₃O.

Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol

The calculated theoretical percentages for each element are presented in the table below. This analysis is fundamental for verifying the empirical formula and purity of a synthesized sample.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 54.89% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 27.43% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.44% |

Computational and Theoretical Chemistry Studies of 4 Hydrazino 2 Ethoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. DFT calculations have been applied to various hydrazine (B178648) and pyridine (B92270) derivatives to investigate their properties. In the context of 4-Hydrazino-2-ethoxypyridine, DFT would be instrumental in determining its optimized geometry, electronic properties, and vibrational frequencies. Such studies often involve calculating the adsorption of hydrazine derivatives on surfaces, which can be modeled using DFT with corrections for long-range interactions (DFT-D2). For similar molecules, DFT has been used to analyze structural parameters and predict reactivity.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules containing nitrogen and oxygen, such as this compound, basis sets like 6-311++G(d,p) are commonly employed to provide a good balance between accuracy and computational cost. The choice of the exchange-correlation functional is also critical. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules and has been used in studies of related hydrazine compounds. For instance, in the study of other pyridine derivatives, the B3LYP method with a 6-31G+G(d,p) basis set has been utilized for quantum computational analysis.

Molecular Geometry Optimization and Conformer Analysis

Before predicting other properties, the geometry of the this compound molecule must be optimized to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For flexible molecules like this one, which has a rotatable ethoxy and hydrazino group, conformer analysis is crucial. This involves identifying different possible spatial arrangements of the atoms (conformers) and determining their relative energies. Computational studies on similar bioactive hydrazine derivatives have shown that different substituents can lead to distinct stable conformations, such as folded or extended forms. The relative energy differences between these conformers can be calculated to predict the most likely structure.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For related hydrazine derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.06 eV, indicating good stability.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ELUMO - EHOMO) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas indicate positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of near-zero or intermediate potential. MEP maps are valuable for identifying reactive sites for electrophilic and nucleophilic reactions and for understanding intermolecular interactions. For pyridine derivatives, MEP maps can highlight the electrostatic potential around the nitrogen atoms and other functional groups, providing insights into their interaction with biological targets.

Natural Bonding Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions. For this compound, an NBO analysis would elucidate the nature of the covalent bonds, lone pair occupations, and any significant hyperconjugative interactions between orbitals, which contribute to the molecule's stability and reactivity.

Spectroscopic Property Predictions

Theoretical NMR Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for calculating NMR chemical shifts. A theoretical study on this compound would involve optimizing its geometry and then performing GIAO calculations to predict the 1H and 13C NMR spectra. These theoretical data, when compared to experimental spectra, can aid in the definitive assignment of chemical shifts and provide confidence in the computed structure.

Simulated Vibrational (IR/Raman) Spectra

Computational methods can simulate the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies and intensities. For this compound, such a simulation would predict the positions of characteristic vibrational modes, such as N-H stretching, C-N stretching, and pyridine ring vibrations. This theoretical spectrum can be a valuable tool in the interpretation of experimental vibrational spectra.

Time-Dependent DFT (TD-DFT) for UV-Vis and Fluorescence Spectra

TD-DFT is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. Further calculations can also provide information about the excited state geometries and emission energies, allowing for the prediction of fluorescence spectra. A TD-DFT study on this compound would identify the wavelengths of maximum absorption and emission, and provide insights into the nature of the electronic transitions involved.

Intermolecular Interactions and Solid-State Characteristics

Computational methods are also employed to study how molecules interact with each other in the solid state. For this compound, this would involve analyzing potential hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that govern its crystal packing. These studies are crucial for understanding the solid-state properties of the compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that elucidates close contacts with neighboring molecules. For this compound, this analysis would reveal the nature and extent of various non-covalent interactions that govern its solid-state architecture.

The Hirshfeld surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.

Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular interactions. These plots are generated by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on the fingerprint plot are characteristic of specific types of interactions.

For this compound, the fingerprint plot would be expected to show distinct spikes and patterns corresponding to the following interactions:

H···H contacts: Typically, these are the most abundant interactions and appear as a large, diffuse region in the center of the plot.

N-H···N and N-H···O hydrogen bonds: The presence of the hydrazino group and the ethoxy group, along with the pyridine nitrogen, would lead to significant hydrogen bonding. These would appear as sharp, distinct spikes in the fingerprint plot.

π-π stacking interactions: The aromatic pyridine ring can participate in π-π stacking, which would be visible as characteristic "wing-like" features in the fingerprint plot.

Table 1: Expected Intermolecular Interactions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Expected Features on Fingerprint Plot | Estimated Contribution |

|---|---|---|

| H···H | Large, diffuse central region | High |

| N-H···N/O | Sharp, distinct spikes | Significant |

| C-H···N/O | Less prominent spikes | Moderate |

Analysis of Hydrogen Bonding Networks and π-π Interactions

The hydrazino and ethoxy substituents on the pyridine ring of this compound introduce significant potential for the formation of extensive hydrogen bonding networks. Computational studies can elucidate the geometry, strength, and directionality of these hydrogen bonds. The nitrogen atoms of the hydrazino group can act as hydrogen bond donors, while the pyridine nitrogen and the oxygen atom of the ethoxy group can act as acceptors. This can lead to the formation of intricate one-, two-, or three-dimensional supramolecular architectures.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the interaction energies associated with these hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize the nature of these bonds by analyzing the electron density at the bond critical points.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, theoretical studies can elucidate the pathways of its various transformations.

Transition State Characterization and Activation Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

The activation energy barrier, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. DFT calculations are commonly used to compute activation energies. For reactions involving this compound, this would involve modeling the reactants, products, and transition states for various possible pathways.

Mechanistic Pathways of Cyclization and Derivatization Reactions

This compound can undergo a variety of cyclization and derivatization reactions, leading to the formation of fused heterocyclic systems. For example, reactions with dicarbonyl compounds can lead to the formation of pyridopyridazines or other related structures.

Computational studies can be used to explore different possible mechanistic pathways for these reactions. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions and designing new synthetic routes. For instance, theoretical calculations can help to understand the role of catalysts, solvents, and substituent effects on the reaction outcome.

Tautomeric Preference and Energetics

Tautomerism is a common phenomenon in heterocyclic chemistry, and this compound can exist in different tautomeric forms. The hydrazino group can exhibit amino-imino tautomerism, and the pyridine ring itself can potentially exist in different forms depending on the protonation state of the ring nitrogen.

Computational methods can be used to determine the relative stabilities of the different tautomers. By calculating the electronic energies of the optimized geometries of each tautomer, the most stable form can be identified. These calculations can be performed in the gas phase and in different solvents to assess the influence of the environment on the tautomeric equilibrium. The relative energies of tautomers of similar heterocyclic systems, such as 2-pyridone and 4-pyridone, have been successfully investigated using ab initio calculations. wayne.edu For 4-hydrazinoquinazolines, theoretical studies have shown that the amino form is predominantly favored. dnu.dp.ua